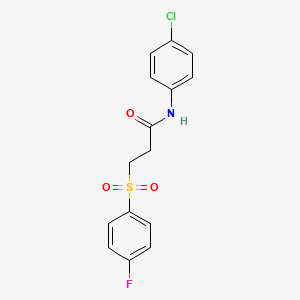

N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3S/c16-11-1-5-13(6-2-11)18-15(19)9-10-22(20,21)14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZREPUJPRQLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-chloroaniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinyl and thiol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Halogenated Aromatic Groups: The 4-chlorophenyl group is a common feature in analogs like Les-3384 and Taranabant, enhancing lipophilicity and target binding . The addition of fluorine in the target compound’s benzenesulfonyl group may improve metabolic stability compared to non-fluorinated analogs (e.g., sulfanyl derivatives in ).

- Sulfonyl vs.

- Heterocyclic Additions: Les-3384’s thiopyrano-thiazole system and Taranabant’s triazolyl group demonstrate how heterocycles can diversify bioactivity (e.g., anticonvulsant vs. anti-obesity effects) .

Table 2: Comparative Bioactivity and Toxicity

Key Findings :

- Antimicrobial Potential: Derivatives with chlorophenyl-thiazolyl groups () show inhibitory activity, suggesting the target compound’s 4-fluorobenzenesulfonyl group could enhance Gram-negative targeting due to increased polarity .

- Toxicity : N-substituted propanamides () exhibit low hemolytic activity, indicating that the target compound’s sulfonyl group may reduce erythrocyte membrane disruption compared to cationic analogs .

Physicochemical and Pharmacokinetic Properties

- Solubility : Taranabant’s trifluoromethylpyridinyl group improves aqueous solubility compared to purely aromatic analogs, suggesting that the target compound’s fluorine atom may confer similar advantages .

- Protein Binding : Halogenated aromatic systems (Cl, F) often increase plasma protein binding, which may limit free drug availability but enhance tissue retention .

Biological Activity

N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound consists of a chlorinated phenyl group and a fluorinated benzenesulfonyl moiety attached to a propanamide backbone. This unique structure enhances its lipophilicity and reactivity, making it a candidate for various biological applications.

N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide primarily interacts with biological targets through:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit nitric oxide production in inflammatory models. This suggests that N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide could have therapeutic effects in conditions like rheumatoid arthritis.

- Anticancer Potential : The compound's structural features suggest it may inhibit cancer cell proliferation. Studies on related compounds have demonstrated antiproliferative effects against various cancer cell lines, indicating that this compound could serve as a lead for developing new anticancer drugs.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which could be explored further for therapeutic applications.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antibacterial |

| Celecoxib | Contains sulfonamide | COX-2 inhibitor |

| N-(4-chlorophenyl)-N'-phenylurea | Urea derivative with phenyl groups | Anticancer |

| N,N-Dimethyl-4-aminobenzenesulfonamide | Dimethylated amine with sulfonamide | Anti-inflammatory |

Case Studies and Research Findings

- Anti-inflammatory Effects : In vitro studies have shown that related sulfonamide derivatives can significantly reduce inflammatory markers in lipopolysaccharide-induced models. For instance, one study reported a reduction in nitric oxide levels by up to 50% when treated with similar compounds.

- Anticancer Activity : A study evaluating the antiproliferative effects of structurally analogous compounds revealed IC50 values in the low micromolar range against human cancer cell lines, suggesting promising anticancer activity .

- Mechanistic Insights : Molecular docking studies indicate that N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide may bind effectively to targets involved in inflammatory processes, providing insights into its potential therapeutic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.